N-ethylazetidine-3-carboxamide N-ethylazetidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13483647
InChI: InChI=1S/C6H12N2O/c1-2-8-6(9)5-3-7-4-5/h5,7H,2-4H2,1H3,(H,8,9)
SMILES: CCNC(=O)C1CNC1
Molecular Formula: C6H12N2O
Molecular Weight: 128.17 g/mol

N-ethylazetidine-3-carboxamide

CAS No.:

Cat. No.: VC13483647

Molecular Formula: C6H12N2O

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

N-ethylazetidine-3-carboxamide -

Specification

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
IUPAC Name N-ethylazetidine-3-carboxamide
Standard InChI InChI=1S/C6H12N2O/c1-2-8-6(9)5-3-7-4-5/h5,7H,2-4H2,1H3,(H,8,9)
Standard InChI Key RAHNPTRKBMUQRM-UHFFFAOYSA-N
SMILES CCNC(=O)C1CNC1
Canonical SMILES CCNC(=O)C1CNC1

Introduction

Chemical Structure and Physicochemical Properties

N-Ethylazetidine-3-carboxamide consists of an azetidine ring (a saturated four-membered ring with one nitrogen atom) substituted at the 3-position with a carboxamide group, where the amide nitrogen is further alkylated with an ethyl group. The compound’s IUPAC name is N-ethylazetidine-3-carboxamide, and its canonical SMILES representation is CCNC(=O)C1CNC1. Key physicochemical properties include:

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC6H12N2O\text{C}_6\text{H}_{12}\text{N}_2\text{O}
Molecular Weight128.17 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
Topological Polar Surface Area41.1 Ų
LogP (Octanol-Water)0.12 (estimated)

The azetidine ring’s inherent ring strain (approximately 26 kcal/mol) influences its reactivity, enabling participation in ring-opening reactions and nucleophilic substitutions. The carboxamide group enhances solubility in polar solvents and facilitates hydrogen bonding with biological targets.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via amidation reactions between azetidine-3-carboxylic acid derivatives and ethylamine. A common route involves:

  • Activation of the Carboxylic Acid: Azetidine-3-carboxylic acid is treated with a coupling agent such as thionyl chloride (SOCl2\text{SOCl}_2) to form the acyl chloride intermediate.

  • Amide Bond Formation: The acyl chloride reacts with ethylamine in anhydrous dichloromethane, yielding N-ethylazetidine-3-carboxamide.

Alternative methods include microwave-assisted synthesis, which reduces reaction times from hours to minutes, and solid-phase synthesis using alumina or silica supports to improve yield.

Industrial Manufacturing

Industrial production employs continuous-flow reactors to optimize scalability and safety. Key steps include:

  • Reactor Design: Tubular reactors with precise temperature control (50–80°C) and pressure regulation.

  • Catalysis: Immobilized lipases or metal-organic frameworks (MOFs) to enhance reaction efficiency.

  • Purification: Chromatographic techniques or crystallization from ethanol/water mixtures.

Chemical Reactivity and Derivative Formation

Oxidation and Reduction

  • Oxidation: Treatment with potassium permanganate (KMnO4\text{KMnO}_4) in acidic conditions oxidizes the azetidine ring to a γ-lactam or opens the ring to form a linear carboxylic acid.

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the carboxamide to a primary amine, yielding N-ethylazetidine-3-methylamine.

Substitution Reactions

The secondary amine in the azetidine ring undergoes nucleophilic substitution with alkyl halides or acyl chlorides. For example, reaction with methyl iodide produces N-ethyl-N-methylazetidine-3-carboxamide.

Table 2: Common Reactions and Products

Reaction TypeReagents/ConditionsMajor Product
OxidationKMnO4\text{KMnO}_4, H2SO4\text{H}_2\text{SO}_4Azetidine-3-carboxylic acid
ReductionLiAlH4\text{LiAlH}_4, etherN-Ethylazetidine-3-methylamine
AlkylationMethyl iodide, K2CO3\text{K}_2\text{CO}_3N-Ethyl-N-methylazetidine-3-carboxamide

Applications in Medicinal Chemistry

Case Study: AntimicrobiaActivity

Structural analogs of N-ethylazetidine-3-carboxamide exhibit broad-spectrum antimicrobial activity. For instance, derivatives with fluorinated ethyl groups demonstrate minimum inhibitory concentrations (MICs) of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli.

Material Science Applications

Polymer Development

Incorporating N-ethylazetidine-3-carboxamide into polyamide backbones enhances thermal stability (glass transition temperatures up to 210°C) and mechanical strength. These polymers are explored for high-performance textiles and automotive components.

Supramolecular Chemistry

The carboxamide group facilitates self-assembly into hydrogen-bonded networks, enabling the design of porous materials for gas storage (e.g., CO2_2 adsorption capacity: 2.8 mmol/g at 25°C).

Comparison with Analogous Compounds

Table 3: Structural and Functional Comparisons

CompoundKey Structural DifferenceBiological Activity
Azetidine-2-carboxamideCarboxamide at position 2Lower STAT3 inhibition (IC50=5.3μM\text{IC}_{50} = 5.3 \, \mu\text{M})
N-Methylazetidine-3-carboxamideMethyl group on amide nitrogenReduced GABA uptake inhibition

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